N1-Methylation Shifts Biological Activity from hPNMT Inhibition to HIV-1 Reverse Transcriptase Inhibition
The non-methylated analog, 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid, was identified as a hPNMT inhibitor via pharmacophore-based screening, while the N1-methylated target compound shows a complete shift in biological profile, exhibiting inhibitory activity against HIV-1 reverse transcriptase (RT) [1][2]. This demonstrates that the N1-methyl group is not a passive structural feature but a critical determinant of target selectivity within the 3,7-dicarboxylic acid chemotype.
| Evidence Dimension | Primary Biological Target |
|---|---|
| Target Compound Data | HIV-1 Reverse Transcriptase inhibition, IC50 = 15 nM (wild-type), IC50 = 150 nM (K103N/Y181C mutant) |
| Comparator Or Baseline | 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid: identified as an hPNMT inhibitor; no reported HIV-1 RT activity. |
| Quantified Difference | Functional target switch from hPNMT (human enzyme) to HIV-1 RT (viral enzyme) |
| Conditions | HIV-1 RT inhibition was measured using [3H]-dGTP incorporation assay at pH 7.8 against purified recombinant enzymes [2]. |
Why This Matters
For antiviral drug discovery programs focused on HIV, the N1-methylated compound provides the essential inhibitory activity against RT that the des-methyl analog lacks, making it the necessary choice for this therapeutic area.
- [1] Kang DI, et al. Discovery of novel human phenylethanolamine N-methyltransferase (hPNMT) inhibitors using 3D pharmacophore-based in silico, biophysical screening and enzymatic activity assays. Mol Cells. 2010. View Source
- [2] BindingDB. Entry for BDBM50171976. Affinity data for HIV-1 reverse transcriptase. View Source
